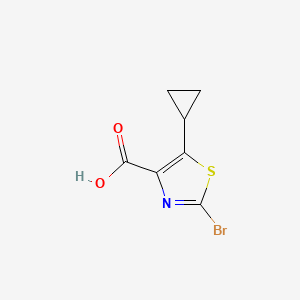
2-bromo-9-hexyl-9H-carbazole
Descripción general
Descripción
“2-bromo-9-hexyl-9H-carbazole” is a chemical compound with the molecular formula C18H20BrN . It is a white to light yellow powder .
Synthesis Analysis
The synthesis of carbazole derivatives, including “2-bromo-9-hexyl-9H-carbazole”, has been a topic of interest in recent years . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . The synthesis of carbazole derivatives is often achieved through electropolymerization processes .
Molecular Structure Analysis
The molecular structure of “2-bromo-9-hexyl-9H-carbazole” can be represented by the SMILES notation: CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br . This notation provides a way to describe the structure of a chemical compound in a linear format.
Chemical Reactions Analysis
Carbazole-based compounds, including “2-bromo-9-hexyl-9H-carbazole”, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
“2-bromo-9-hexyl-9H-carbazole” is a solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopy
2-Bromo-9-Hexyl-9H-Carbazole and its derivatives have been explored in the context of their synthesis and electronic spectroscopy. Researchers have reported the preparation and characterization of these bromocarbazole derivatives, analyzing their UV-absorption, fluorescence, and phosphorescence emission spectra. The intramolecular spin–orbital-coupling effect of the Br-atom on the spectroscopic data and photophysical parameters was also examined, offering insights into their photoreactivity (Ponce et al., 2006).
Luminescence and Crystal Structures
Biphenyl carbazole-based derivatives, including variants of 9H-carbazole, have been synthesized and their luminescence, crystal structures, and thermal properties studied. These investigations reveal significant insights into the interactions and structural features that contribute to their luminescent properties, enhancing our understanding of their potential applications in materials science (Tang et al., 2021).
Bacterial Biotransformation
The biotransformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria has been studied, revealing the production of various hydroxylated metabolites. This research offers a unique perspective on the environmental and biological interactions of carbazole derivatives, potentially useful in bioremediation or pharmacological contexts (Waldau et al., 2009).
Biological Evaluation
Studies have also been conducted on the synthesis of 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives and their biological evaluation. These compounds have been analyzed for their cytotoxic effects on cancer cells, demonstrating the potential of carbazole derivatives in the treatment of human cancers (Saturnino et al., 2015).
Polymer Functionalization
The postmodification of poly[9-(2-hexyldecyl)-9H-carbazole-2,7-diyl] has been explored, leading to the creation of new main-chain-functionalized carbazole polymers. These studies provide a pathway for developing materials with tailored electronic and photoluminescent properties, relevant in fields like electronics and photonics (Iraqi et al., 2006).
Antitumor Activity
Research into hetero annulated isoxazolo-, pyrido- and pyrimido carbazoles has highlighted their in vitro antitumor activity. Specific derivatives have shown promising results as therapeutic drugs against cancer cell proliferation, underscoring the potential of carbazole derivatives in pharmaceutical applications (Murali et al., 2017).
Mecanismo De Acción
Target of Action
2-Bromo-9-hexyl-9H-carbazole is primarily used in the fabrication of electronic devices, particularly OLED screens . It is a carbazole-based compound that is often used as a hole transport layer in perovskite solar cells . The primary target of this compound is the electronic structure of these devices, where it plays a crucial role in the transport of charge carriers.
Mode of Action
The compound interacts with its targets (the electronic structures) by facilitating the movement of holes (positive charge carriers) from the electrode to the emissive layer in OLEDs or from the perovskite layer to the electrode in solar cells . This is achieved through its molecular structure, which allows for the delocalization of charges and enhances charge mobility.
Biochemical Pathways
It helps in the efficient transfer of charges, which is crucial for the functioning of these devices .
Result of Action
The action of 2-bromo-9-hexyl-9H-carbazole results in the efficient functioning of OLED screens and perovskite solar cells. By serving as a hole transport layer, it allows for the effective transfer of charges, thereby enhancing the performance of these devices .
Action Environment
The action, efficacy, and stability of 2-bromo-9-hexyl-9H-carbazole can be influenced by various environmental factors. For instance, the efficiency of charge transport can be affected by temperature and humidity. Moreover, the stability of the compound can be compromised under certain conditions, such as exposure to moisture or high temperatures .
Safety and Hazards
“2-bromo-9-hexyl-9H-carbazole” is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Propiedades
IUPAC Name |
2-bromo-9-hexylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-11-10-14(19)13-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTIVQCXTOGVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864550-95-8 | |
| Record name | 2-Bromo-9-hexyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)



![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)



